Product packaging for Glycyl-histidyl-arginyl-proline(Cat. No.:CAS No. 67869-60-7)

Glycyl-histidyl-arginyl-proline

Cat. No.: B1330335
CAS No.: 67869-60-7
M. Wt: 465.5 g/mol
InChI Key: YVHCULPWZYVJEK-IHRRRGAJSA-N
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Description

Contextualization of Oligopeptides in Biological Systems

Oligopeptides, short chains of amino acids linked by peptide bonds, are fundamental players in a vast array of biological processes. nih.govguidechem.comnih.gov Unlike larger proteins, their smaller size often allows for more specific and transient signaling roles. They can function as hormones, neurotransmitters, and modulators of enzyme activity, thereby participating in cellular communication, immune responses, and metabolic regulation. The specific sequence of amino acids in an oligopeptide dictates its unique three-dimensional structure and, consequently, its biological function and interaction with other molecules.

Academic Significance of Glycyl-histidyl-arginyl-proline as a Synthetic Peptide

This compound is a synthetic peptide, meaning it is assembled in a laboratory setting. This allows for its precise production and use in controlled research environments. The ability to synthesize peptides like this compound enables researchers to investigate the specific roles of amino acid sequences in biological activities and to develop targeted molecular tools for studying complex systems.

A significant area of research for a closely related compound, this compound-amide, has been in the study of blood coagulation. Specifically, it has been used to investigate the interactions involved in fibrin (B1330869) clot formation. This synthetic peptide mimics the "B" polymerization site exposed by thrombin cleavage of fibrinogen, allowing for detailed examination of its binding to fibrinogen fragment D. nih.gov

Research Trajectories and Multidisciplinary Relevance

The study of this compound and its derivatives extends across several research disciplines, including biochemistry, hematology, and structural biology. A pivotal study revealed the crystal structure of recombinant human fibrinogen fragment D in complex with Gly-His-Arg-Pro-amide. nih.gov This research provided high-resolution insights into the molecular interactions governing fibrin polymerization, a critical step in blood clotting.

A key finding from this research was that the binding of Gly-His-Arg-Pro-amide to the "b" site on fibrinogen fragment D leads to the displacement of a calcium ion from a nearby binding site. nih.gov This discovery has significant biological implications, suggesting a mechanism by which the binding of this peptide can induce conformational changes in fibrinogen that are crucial for clot formation.

The detailed structural and functional data derived from studies involving this peptide provide a foundation for understanding the molecular basis of coagulation and may inform the development of novel therapeutic agents that target this pathway. The use of synthetic peptides like this compound as molecular probes continues to be a valuable approach in elucidating the intricacies of protein-protein interactions.

Detailed Research Findings: The Interaction of this compound-amide with Fibrinogen Fragment D

ParameterObservationReference
Ligand This compound-amide nih.gov
Binding Site "b" site on recombinant human fibrinogen fragment D nih.gov
Key Interaction Mimics the "B" polymerization site of fibrin nih.gov
Structural Impact Displacement of a calcium ion from a nearby binding site nih.gov
Resolution of Crystal Structure 2.8 Å nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H31N9O5 B1330335 Glycyl-histidyl-arginyl-proline CAS No. 67869-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N9O5/c20-8-15(29)26-13(7-11-9-23-10-25-11)16(30)27-12(3-1-5-24-19(21)22)17(31)28-6-2-4-14(28)18(32)33/h9-10,12-14H,1-8,20H2,(H,23,25)(H,26,29)(H,27,30)(H,32,33)(H4,21,22,24)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHCULPWZYVJEK-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218102
Record name Glycyl-histidyl-arginyl-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67869-60-7
Record name Glycyl-histidyl-arginyl-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067869607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-histidyl-arginyl-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Structure and Conformational Dynamics

Primary Amino Acid Sequence and Stereochemical Considerations

The primary structure is the linear sequence of amino acids, which for this peptide is Gly-His-Arg-Pro. The stereochemistry of three of the four amino acids (Histidine, Arginine, and Proline) is typically the L-configuration, which is the most common form found in nature. Glycine is the exception as it is achiral, meaning it does not have a stereocenter. The unique cyclic structure of proline, where its side chain loops back to form a bond with its own backbone nitrogen, imposes significant conformational restrictions on the peptide chain. nih.gov This constraint can induce kinks in an alpha-helix and is often found in turns within protein structures. nih.gov

Intrinsic Conformational Preferences of Proline-Containing Sequences

The presence of proline significantly influences the secondary structure of peptides.

Analysis of Polyproline Helical Propensities

Peptides containing repeating proline residues can form a unique secondary structure known as a polyproline helix. wikipedia.org There are two main types: the left-handed polyproline II (PPII) helix and the right-handed polyproline I (PPI) helix. The PPII helix is more common in proteins and is characterized by trans isomers of the peptide bonds and specific backbone dihedral angles (φ,ψ) of approximately (-75°, 150°). wikipedia.orgbiorxiv.org It is an extended, open structure without internal hydrogen bonds. wikipedia.orgbiorxiv.org The PPI helix is more compact and less common due to the higher energy cis isomers of its peptide bonds. wikipedia.org While the Glycyl-histidyl-arginyl-proline sequence does not consist solely of proline, the presence of even a single proline residue can favor conformations similar to those found in polyproline helices, particularly the PPII type. nih.gov

Influence of Proline on Peptide Backbone Angles and Turns

Proline's rigid ring structure restricts the rotation of the bond between its nitrogen and alpha-carbon (the φ angle) to a narrow range, typically around -65°. nih.gov This rigidity significantly impacts the local conformation of the peptide backbone. Proline is often found at the second position of β-turns, which are structures that reverse the direction of the polypeptide chain. nih.gov The presence of proline can nucleate the formation of these turns. acs.org The specific type of β-turn (e.g., type I or type II) is influenced by the amino acid following the proline. The constrained geometry of proline can also introduce a kink of about 23 degrees in an alpha-helical structure. nih.gov

Intermolecular and Intramolecular Ionic Interactions

The charged side chains of histidine and arginine, along with the potential for metal ion coordination, contribute to the peptide's ionic interactions.

Characterization of Competitive Binding of Metal Ions (e.g., Sodium Ions)

Metal ions, including sodium (Na+), can interact with peptides and proteins, often through allosteric binding pockets. nih.gov While sodium ions are ubiquitous, their binding to peptides in solution is often not specific or strong enough for detailed structural analysis by methods like NMR. nih.gov However, in the context of larger proteins like G protein-coupled receptors (GPCRs), sodium ion binding is crucial for modulating their conformational states and ligand interactions. nih.govacs.org For a small peptide like this compound, any interaction with sodium ions would likely be transient and compete with the more favorable interactions with other cations that can be coordinated by the histidine and arginine residues.

Role of Basic Amino Acid Residues (Histidine and Arginine) in Cation Coordination

The basic side chains of histidine (imidazole group) and arginine (guanidinium group) are key sites for coordinating with cations. Histidine is a well-known ligand for various metal ions, including zinc (Zn2+), copper (Cu2+), nickel (Ni2+), and cobalt (Co2+). researchgate.netwikipedia.org Its imidazole (B134444) ring can act as a ligand in metalloproteins. wikipedia.org Arginine's positively charged guanidinium (B1211019) group can also participate in metal ion binding, often through electrostatic interactions. researchgate.net Studies comparing the binding of metal ions to peptides containing histidine and arginine have shown that both can be involved in coordination, though the specific preferences can vary depending on the metal ion and the peptide sequence. nih.govnih.gov For instance, in some contexts, copper ions have been found to preferentially bind to arginine, lysine (B10760008), and histidine. researchgate.net The presence of both histidine and arginine in this compound suggests a potential for complex intramolecular and intermolecular ionic interactions, including the chelation of metal ions.

Advanced Chemical Synthesis and Derivatization Techniques

Methodologies for Solid-Phase Oligopeptide Synthesis of Glycyl-histidyl-arginyl-proline

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the artificial production of this compound. The most prevalent method employed is the Fmoc/tBu strategy, which offers milder reaction conditions compared to older Boc/Bzl chemistry. altabioscience.comnih.govbiosynth.com The synthesis is built sequentially from the C-terminus to the N-terminus on an insoluble polymer resin. biosynth.comnih.gov

Protecting Group Strategy: The selection of appropriate side-chain protecting groups for the trifunctional amino acids (histidine and arginine) is critical to prevent unwanted side reactions during synthesis. nih.goviris-biotech.de

Arginine (Arg): The guanidino group is strongly basic and requires a robust protecting group. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is commonly used as it is stable to the basic conditions used for Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step. nih.govnih.gov

Histidine (His): The imidazole (B134444) side chain can be nucleophilic and may cause racemization. The trityl (Trt) group is a widely used protecting group for the histidine side chain. nih.govbiosynth.comnih.gov It provides good protection and is removed under the final acidic cleavage conditions.

Proline (Pro): Proline's unique cyclic structure can make peptide bond formation challenging and increases the risk of diketopiperazine formation, especially at the dipeptide stage. chempep.comdu.ac.in Using specialized resins like 2-chlorotrityl chloride resin can mitigate this side reaction. du.ac.in

Synthesis Cycle: The synthesis proceeds through a series of repeated cycles, as detailed in the table below.

Table 1: Representative Fmoc/tBu SPPS Cycle for this compound

Step Reagent/Solvent Purpose Duration
1. Swelling Dimethylformamide (DMF) To allow reagents to access the reactive sites on the resin. 1 hour
2. Fmoc Deprotection 20% Piperidine in DMF To remove the Fmoc protecting group from the N-terminus of the growing peptide chain. 2 x 10 min
3. Washing DMF To remove excess piperidine and byproducts. 5-7 times
4. Coupling Fmoc-AA-OH, HCTU, DIPEA in DMF To activate the incoming amino acid and form a peptide bond. 1-2 hours
5. Washing DMF To remove excess reagents and byproducts. 5-7 times
6. Capping (Optional) Acetic Anhydride, DIPEA in DMF To block any unreacted amino groups and prevent the formation of deletion sequences. 15 min
7. Washing DMF, DCM To prepare the resin for the next cycle or cleavage. 3-5 times

This cycle is repeated for each amino acid in the sequence (Pro, Arg, His, Gly).

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to trap the reactive cationic species generated during deprotection. sigmaaldrich.comthermofisher.com A common cleavage cocktail for a peptide containing Arg(Pbf) and His(Trt) would be TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). sigmaaldrich.com

Advanced Purification Strategies for High-Purity Peptide Production

Following synthesis and cleavage, the crude peptide product contains the target this compound as well as various impurities, such as deletion sequences, truncated peptides, and byproducts from side reactions. Therefore, a robust purification strategy is essential to obtain a high-purity product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the most widely used technique for peptide purification. nih.govhplc.eu It separates peptides based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used for elution. nih.gov The more hydrophobic the peptide or impurity, the longer it is retained on the column. The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase helps to improve peak shape and resolution. hplc.eu

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge at a given pH. ucl.ac.ukfredhutch.org For a basic peptide like this compound (due to the presence of histidine and arginine), cation-exchange chromatography is particularly effective. google.comnih.gov The crude peptide is loaded onto a column with a negatively charged stationary phase. Peptides with a higher positive charge will bind more strongly and can be eluted by increasing the salt concentration or the pH of the mobile phase. ucl.ac.uk

Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases that are functionalized with ligands capable of multiple interaction modes, such as hydrophobic and ionic interactions. bioradiations.comqyaobio.combio-rad.comcytivalifesciences.com This approach can provide unique selectivity and is often used to separate impurities that are difficult to resolve using single-mode chromatography. bioradiations.comnih.gov For this compound, a mixed-mode column combining cation-exchange and reversed-phase characteristics could be employed to enhance separation efficiency. nih.gov

Table 2: Comparison of Purification Strategies for this compound

Technique Principle of Separation Advantages Disadvantages
RP-HPLC Hydrophobicity High resolution, volatile mobile phases are easy to remove. nih.govhplc.eu Can be challenging for very hydrophilic or very hydrophobic peptides.
IEX Net Charge High capacity, effective for separating molecules with small charge differences. fredhutch.org Requires a desalting step, mobile phases are not volatile.
MMC Multiple Interactions (e.g., charge and hydrophobicity) Unique selectivity, can reduce the number of purification steps. bioradiations.combio-rad.com Method development can be more complex. bio-rad.com

Isotopic Labeling Approaches for Biophysical and Mechanistic Studies

Isotopic labeling is a powerful tool for studying the structure, dynamics, and interactions of peptides using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov For a small peptide like this compound, site-specific labeling is often preferred.

This is achieved by incorporating one or more amino acids that are enriched with stable isotopes, such as ¹³C and ¹⁵N, during SPPS. protein-nmr.org.uk The synthesis proceeds as described in section 3.1, but at the desired position in the sequence, a protected Fmoc-amino acid with the isotopic label is used instead of its natural abundance counterpart. For example, to study the role of the histidine residue, Fmoc-His(Trt)-OH labeled with ¹³C and/or ¹⁵N would be used in the coupling step for that residue.

This selective labeling approach simplifies NMR spectra, aiding in resonance assignment and the measurement of structural constraints. meihonglab.com

Table 3: Commercially Available Isotopically Labeled Fmoc-Amino Acids for Synthesis of Labeled this compound

Labeled Amino Acid Isotopic Label Common Application
Fmoc-Gly-¹³C₂,¹⁵N ¹³C, ¹⁵N Backbone dynamics studies
Fmoc-L-His(Trt)-¹³C₆,¹⁵N₃ ¹³C, ¹⁵N Probing imidazole ring interactions
Fmoc-L-Arg(Pbf)-¹³C₆,¹⁵N₄ ¹³C, ¹⁵N Investigating guanidino group function
Fmoc-L-Pro-¹³C₅,¹⁵N ¹³C, ¹⁵N Conformational analysis of the proline ring

C-terminal Amidation for Receptor Binding and Conformational Stabilization

Many naturally occurring peptides feature a C-terminal amide instead of a carboxylic acid. This modification can have profound effects on the peptide's biological activity and stability. taylorandfrancis.com

Chemical Synthesis of C-terminal Amide: The most straightforward method to synthesize a C-terminally amidated peptide like this compound-NH₂ is through SPPS using a specific type of resin. researchgate.netnbinno.com Rink Amide resin is commonly employed for this purpose. researchgate.netpeptide.comnbinno.com The linker on this resin is designed to be cleaved under acidic conditions (e.g., with TFA) to directly yield the peptide with a C-terminal amide. nbinno.comnbinno.com The synthesis protocol is identical to that described in section 3.1, with the only difference being the choice of the solid support.

Enzymatic Amidation: An alternative to direct chemical synthesis is the enzymatic amidation of a glycine-extended precursor peptide (e.g., Gly-His-Arg-Pro-Gly). nih.govbohrium.com The enzyme peptidylglycine α-amidating monooxygenase (PAM) can catalyze the conversion of the C-terminal glycine into an amide group. nih.govdigitellinc.comresearchgate.net This method can be highly efficient but requires the initial synthesis of the glycine-extended precursor and subsequent enzymatic treatment. digitellinc.com

Effects of C-terminal Amidation: The presence of a C-terminal amide on this compound can significantly alter its properties.

Table 4: Effects of C-terminal Amidation on Peptide Properties

Property Effect of Amidation Rationale
Biological Activity Often increased May enhance receptor binding affinity by mimicking the native peptide structure. digitellinc.com
Proteolytic Stability Increased The amide bond is more resistant to cleavage by certain carboxypeptidases compared to a C-terminal carboxylate. taylorandfrancis.com
Conformation Can be stabilized The neutral amide group can participate in intramolecular hydrogen bonding, leading to a more defined structure.
Net Charge Increased at neutral pH The negative charge of the C-terminal carboxylate is removed, resulting in a more overall positive charge.
Plasma Stability Enhanced The modification can lead to a longer half-life in plasma. nih.gov

Enzymatic Degradation and Biotransformation Pathways

Identification of Proteolytic Cleavage Sites and Enzymes

The primary enzymatic degradation of GHRP involves the hydrolytic cleavage of its peptide bonds. Several enzymes have been identified that can potentially act on the various linkages within the tetrapeptide structure.

The cleavage of GHRP can occur at multiple sites, with the specific bond targeted depending on the enzyme present. Key enzymes and their potential cleavage sites are detailed below.

Fibroblast Activation Protein (FAP): This transmembrane serine protease possesses both endopeptidase and dipeptidyl peptidase activities. olink.comresearchgate.net FAP exhibits a strict specificity for cleaving after a Gly-Pro sequence, making the Gly-His bond a potential primary target for its endopeptidase activity if the peptide were part of a larger sequence. researchgate.net More relevant to the tetrapeptide form, FAP's dipeptidyl peptidase activity shows a preference for substrates with proline at the penultimate position, including sequences like Gly-Pro. olink.com This suggests a potential cleavage of the N-terminal Gly-His dipeptide.

Prolyl Endopeptidases (PEPs): This family of serine proteases, also known as prolyl oligopeptidases, cleaves peptide bonds at the C-terminal side of proline residues. wikipedia.orgnih.gov Therefore, the Arg-Pro bond in GHRP is a potential cleavage site for PEPs. wikipedia.org These enzymes are typically cytosolic and act on smaller peptides, making GHRP a suitable substrate. wikipedia.org

Aminopeptidase P (APP): This enzyme specifically cleaves the N-terminal amino acid from a peptide when the second residue is proline. nih.gov If the N-terminal Gly-His dipeptide is first cleaved by another enzyme, the resulting His-Arg-Pro fragment would not be a substrate for APP. However, if the initial cleavage occurs elsewhere, APP could potentially act on an N-terminal X-Pro sequence. Notably, APP has been shown to cleave the Arg-Pro bond in bradykinin. nih.gov

Dipeptidyl Peptidase IV (DPP-IV): This enzyme is known to cleave dipeptides from the N-terminus of peptides, with a preference for those with proline or alanine (B10760859) in the second position. nih.gov While Gly-Pro is a known substrate for DPP-IV, the presence of histidine as the second amino acid in GHRP makes it a less likely primary substrate for this enzyme. nih.gov

Other Potential Cleavages: The His-Arg bond could be a target for other less specific endopeptidases. Trypsin, for instance, cleaves after basic amino acids like arginine, but its action is generally inhibited when the following residue is proline. nih.gov However, some proteases have been shown to cleave Arg-Pro bonds. researchgate.net

The following table summarizes the potential enzymatic cleavage sites within Glycyl-histidyl-arginyl-proline.

Enzyme FamilySpecific Enzyme(s)Potential Cleavage SiteResulting Fragments
Serine ProteasesFibroblast Activation Protein (FAP) (as a dipeptidyl peptidase)Between Histidine and ArginineGly-His and Arg-Pro
Serine ProteasesProlyl Endopeptidases (PEPs)Between Arginine and ProlineGly-His-Arg and Proline
MetalloproteasesAminopeptidase P (APP)Between Arginine and Proline (if Arg becomes N-terminal)Arginine and Proline (from an Arg-Pro fragment)
Serine ProteasesClostridiopeptidase BBetween Arginine and ProlineGly-His-Arg and Proline

Post-translational modifications can also contribute to the biotransformation of GHRP. The arginine residue is susceptible to enzymatic deamidation, a process that converts arginine to citrulline.

This conversion is catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs) . nih.govnih.govresearchgate.net The reaction involves the hydrolysis of the guanidinium (B1211019) group of arginine, resulting in the formation of a ureido group and the loss of a positive charge. nih.gov While PADs act on arginine residues within a peptide sequence, their specificity can be influenced by surrounding amino acids. nih.gov The conversion of the arginine residue in GHRP to citrulline would result in the formation of Glycyl-histidyl-citrullinyl-proline. This modification would alter the peptide's charge and potentially its biological activity and subsequent metabolism.

In Vitro Experimental Models for Metabolic Pathway Characterization

To elucidate the specific metabolic pathways of GHRP, in vitro experimental models utilizing subcellular fractions are commonly employed. These systems allow for the characterization of metabolic products in a controlled environment.

Human Liver S9 Fraction: This fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, providing a comprehensive in vitro model for metabolism. wikipedia.orgnih.govmdpi.com Incubating GHRP with liver S9 fractions can help identify metabolites resulting from the activities of cytochrome P450 enzymes, as well as conjugating enzymes. nih.govresearchgate.net While specific studies on GHRP are not available, this system is widely used to assess the metabolic stability of drug candidates. nih.gov

Human Kidney Microsomes: The kidneys play a significant role in the clearance and metabolism of peptides. Human kidney microsomes contain a variety of metabolic enzymes and would be a relevant system to study the degradation of GHRP, particularly given the role of renal peptidases in peptide catabolism.

The use of different in vitro systems allows for the evaluation of the specificity of various proteases and the diversity of metabolic pathways. For instance, comparing the degradation products of GHRP in plasma, liver S9, and kidney microsomes would reveal tissue-specific differences in its metabolism. Studies with specific purified enzymes, such as FAP and PEPs, can confirm their precise cleavage sites within the tetrapeptide. researchgate.net

Assessment of Proteolytic Stability and Resistance

The presence of a proline residue at the C-terminus and within the peptide chain generally confers a degree of resistance to non-specific proteolysis. nih.gov The rigid structure imposed by the proline ring can hinder the access of many peptidases to adjacent peptide bonds. nih.gov

However, as detailed above, specific prolyl-cleaving enzymes can overcome this resistance. The stability of GHRP in biological matrices like blood or plasma is a critical determinant of its biological half-life. While specific data for GHRP is limited, studies on other proline-containing peptides have shown that their stability can vary significantly depending on the specific sequence and the biological matrix used for testing. plos.orgacs.org The Gly-Pro-Arg sequence has been shown to confer significant stability in the context of collagen triple-helices. nih.gov

Cutting Edge Analytical Methodologies for Comprehensive Characterization

Mass Spectrometry Techniques for Sequence Verification and Interaction Analysis

Mass spectrometry (MS) stands as a cornerstone technology for the detailed structural analysis of peptides like GHRP. It provides precise information on molecular weight and sequence, which are critical for confirming the identity and integrity of the peptide.

Fast-atom bombardment tandem mass spectrometry (FAB-MS/MS) is a powerful method for elucidating the amino acid sequence of peptides. In this technique, the peptide is ionized and then subjected to fragmentation. The resulting fragment ions are analyzed to piece together the sequence. For Glycyl-histidyl-arginyl-proline, FAB-MS/MS would generate a series of b- and y-ions corresponding to cleavages along the peptide backbone. The detection of a specific and predictable fragmentation pattern provides unambiguous confirmation of the Gly-His-Arg-Pro sequence.

Ion TypeFragmentExpected m/z
b₂Gly-His212.09
b₃Gly-His-Arg368.19
y₁Pro116.07
y₂Arg-Pro272.17
y₃His-Arg-Pro409.23

This table represents a simplified, theoretical fragmentation pattern for GHRP. Actual spectra may show additional ion series and variations in relative intensities.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for identifying and quantifying peptides and their metabolites in complex biological matrices. google.com This technique couples the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. In the context of GHRP, LC-MS/MS can be utilized to study its metabolic fate. For instance, if GHRP were administered to a biological system, this method could identify breakdown products, such as smaller peptide fragments or individual amino acids, by tracking their specific mass-to-charge ratios and fragmentation patterns over time.

Advanced Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating GHRP from synthesis byproducts, shorter or longer peptide sequences, and other impurities, thereby ensuring a high degree of purity.

High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides. google.com A solution of the crude peptide is passed through a column containing a stationary phase. By applying a gradient of a mobile phase with increasing organic solvent concentration, components of the mixture are separated based on their hydrophobicity. For GHRP, a reversed-phase HPLC (RP-HPLC) method would typically be used. The peptide is retained on a hydrophobic stationary phase (e.g., C18) and eluted by a gradient of acetonitrile (B52724) in water, often with an ion-pairing agent like trifluoroacetic acid. The purity of the GHRP sample is determined by the relative area of its corresponding peak in the chromatogram. Preparative HPLC can also be used to isolate the pure peptide for further use. A purity of 95% or greater is often required for research applications. google.com

Amino Acid Analysis for Compositional Verification

Amino acid analysis (AAA) is a biochemical technique used to determine the amino acid composition of a peptide. The peptide is first hydrolyzed into its constituent amino acids by heating in a strong acid (e.g., 6N HCl). The resulting amino acid mixture is then separated, identified, and quantified, typically using ion-exchange chromatography or reversed-phase HPLC with pre-column derivatization. For GHRP, the results of AAA should ideally show equimolar amounts of glycine, histidine, arginine, and proline, thus verifying that the correct amino acids are present in the correct ratios.

Amino AcidExpected Molar Ratio
Glycine (Gly)1
Histidine (His)1
Arginine (Arg)1
Proline (Pro)1

Spectroscopic Methods for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the solution-state structure of peptides. google.com One- and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign proton resonances and identify through-bond and through-space correlations between amino acid residues. This information can be used to calculate structural constraints, such as inter-proton distances, which in turn are used to generate a model of the peptide's predominant conformation in a particular solvent.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide information about the secondary structure of peptides. The amide I band (1600-1700 cm⁻¹) in the vibrational spectrum is particularly sensitive to the peptide backbone conformation. The frequency of this band can help to distinguish between different secondary structural elements such as β-turns, random coils, or other ordered structures that GHRP might adopt in solution.

Applications in Peptide Engineering and Design Paradigms

Rational Design and Modification of Bioactive Peptide Analogs

Rational peptide design involves the logical modification of a peptide sequence to enhance or alter its biological activity, stability, or specificity. The GHRP sequence contains a combination of residues that makes it an interesting subject for such design paradigms. Glycine provides maximal conformational flexibility, Histidine offers a pH-sensitive imidazole (B134444) side chain, Arginine provides a bulky, positively charged guanidinium (B1211019) group for strong electrostatic interactions, and Proline introduces a rigid kink that restricts the peptide's backbone conformation. youtube.comyoutube.comyoutube.com

In the design of bioactive analogs, each position in the GHRP sequence could be systematically substituted to probe its role. For example, replacing Arginine with Lysine (B10760008) would maintain the positive charge but alter the geometry and hydrogen bonding capacity. Studies on host-guest peptides, such as those incorporating Gly-Pro-Arg triplets into collagen models, have demonstrated that specific sequences can confer significant conformational stability. nih.gov In such a context, a Gly-Pro-Arg triplet was found to be as stabilizing as the canonical Gly-Pro-Hyp triplet, highlighting the potent stabilizing effect of a Y-position Arginine. nih.gov This principle can be extrapolated to the design of new peptides where the Arg-Pro dipeptide within GHRP is used to create or stabilize specific turn structures.

The proline residue is particularly critical. Its cyclic side chain restricts the backbone dihedral angle (phi, φ) to approximately -65° and can exist in either a cis or trans amide bond conformation, influencing local and global peptide structure. nih.govacs.org This inherent conformational constraint can be exploited to lock a peptide analog into a specific, biologically active shape, reducing the entropic penalty upon binding to a target. The unique properties of the amino acids in Glycyl-histidyl-arginyl-proline are summarized in the table below.

Amino AcidKey PropertyImplication for Peptide Design
Glycine (Gly) FlexibilityAllows for a wide range of backbone conformations; can act as a flexible linker.
Histidine (His) pH-SensitivityThe imidazole side chain can be neutral or positively charged at physiological pH, enabling pH-dependent interactions. youtube.com
Arginine (Arg) Positive ChargeThe guanidinium group facilitates strong electrostatic interactions and hydrogen bonding, crucial for receptor binding. nih.gov
Proline (Pro) Conformational RigidityInduces kinks or turns in the peptide backbone; restricts conformational freedom, stabilizing specific structures. youtube.comyoutube.comnih.gov

Integration of this compound Sequence into Chimeric Proteins

Chimeric proteins are engineered molecules created by fusing fragments from two or more different proteins. This strategy is often used to combine desirable properties, such as the binding domain of one protein with the enzymatic domain of another. Integrating a short, structurally defined peptide sequence like this compound can be a powerful method to introduce novel functionalities into a host protein.

Theoretically, the GHRP sequence could be inserted to act as a structural linker, a recognition motif, or a cleavage site. The rigid turn induced by the Arginyl-Proline segment could serve as a stable hinge between two functional domains of a chimeric protein, ensuring they fold and function independently. The exposed Histidyl-Arginyl portion could be engineered as a specific binding site for a target molecule or as a substrate sequence for a particular protease.

The development of modified tissue plasminogen activator (t-PA) serves as a prominent example of the principles behind chimeric protein design, where specific domains are removed or altered to improve therapeutic efficacy. nih.govnih.gov t-PA is a serine protease that plays a crucial role in dissolving blood clots by converting plasminogen to plasmin. wikipedia.orgsinobiological.com However, wild-type t-PA has a short plasma half-life and its activity is regulated by complex interactions with fibrin (B1330869) and inhibitors. nih.gov

To improve its properties, researchers have created numerous variants by deleting entire domains. nih.gov For instance, a modified t-PA consisting of only the second kringle (K2) and the protease domains was developed to create a smaller, yet highly effective, fibrinolytic agent. nih.gov This approach exemplifies how protein engineering can distill the essential functional components of a large protein into a more streamlined molecule.

While a direct case study detailing the integration of the specific this compound sequence into mt-PA is not prominently featured in available scientific literature, this system illustrates the paradigm. The engineering of t-PA demonstrates a clear application of rational design where peptide sequences and entire domains are manipulated to create chimeric proteins with enhanced functions, providing a conceptual framework for how a sequence like GHRP could be utilized.

Exploration of this compound as a Mimetic or Ligand in Biochemical Assays

Short synthetic peptides are invaluable tools in biochemistry, often used as mimetics or ligands to probe complex biological systems. The GHRP sequence, with its distinct chemical features, is well-suited for such applications. It can be used as a competitive ligand to identify or block the binding sites of proteins that recognize Arg-Pro motifs or positively charged peptides.

A relevant example is the use of peptides containing the Arginyl-Glycyl-Aspartic (RGD) motif. The RGD tripeptide is a well-known cell adhesion motif that acts as a competitive inhibitor in biochemical assays to block the interaction between proteins like fibronectin and cell surface integrins. nih.gov Similarly, GHRP could be synthesized and used in assays to interfere with protein-protein or protein-receptor interactions that depend on its specific sequence or charge distribution.

Furthermore, studies on Histidine-proline-rich glycoprotein (B1211001) (HPRG) show that it can bind to plasminogen and, when immobilized on a surface, strongly stimulates the activation of plasminogen by tissue plasminogen activator. nih.gov This effect is mediated by the interaction of lysine residues on HPRG with plasminogen. nih.gov This demonstrates how a protein rich in specific residues (histidine and proline) can act as a crucial ligand and modulator in a complex enzymatic assay. A synthetic GHRP peptide could be used in a similar manner, for example, by being immobilized on a surface to test its ability to capture binding partners from a cell lysate or to modulate enzymatic activity.

Broader Implications for Protein Synthesis and Ribosomal Accommodation of Proline Residues

The presence of a proline residue in a peptide sequence has profound implications for the process of protein synthesis itself. The translation of an mRNA message into a polypeptide chain is a complex process catalyzed by the ribosome. lumenlearning.com Proline is a unique amino acid because its side chain is fused to its backbone nitrogen, creating a rigid secondary amine. youtube.comnih.gov This cyclic structure imposes significant constraints on the geometry of the peptide bond and slows the rate of its formation by the ribosome. nih.gov

When the ribosome encounters a proline codon (such as CCA), several challenges arise:

Slowed Peptide Bond Formation : Proline is a poor substrate for the ribosome's peptidyl transferase center, both as a donor and as an acceptor of the growing peptide chain. nih.gov This leads to a noticeable pause in the rate of translation.

Ribosomal Stalling : The synthesis of peptides with consecutive proline residues can be so difficult that it causes the ribosome to stall completely. nih.gov In living cells, specialized translation elongation factors are required to resolve these stalls and allow synthesis to continue.

Unique Accommodation : Crystal structures of ribosomes bound to prolyl-tRNAs show that the cyclic structure of proline prevents it from binding in the same way as other amino acids. nih.gov The ribosome must adopt a distinct conformation to accommodate the proline residue in its active site, challenging the dogma that all amino acids bind in a uniform manner. nih.gov

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for detecting and quantifying GHRP in biological samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for high sensitivity and specificity. For preliminary screening, ELISA kits targeting collagen-derived peptides (e.g., GHRP) can be employed, but cross-reactivity with structurally similar peptides must be validated via competitive inhibition assays . Ensure calibration standards are matrix-matched to account for interference from biological components.

Q. How should researchers design an initial in vitro study to investigate GHRP's role in extracellular matrix remodeling?

  • Methodological Answer :

  • Cell Model : Use primary human fibroblasts or chondrocytes to mimic physiological conditions.
  • Dosage : Test a concentration range (e.g., 1–100 µM) based on prior collagen peptide studies.
  • Assays : Measure collagen synthesis (via hydroxyproline quantification ) and matrix metalloproteinase (MMP) activity using fluorogenic substrates.
  • Controls : Include negative controls (untreated cells) and positive controls (e.g., TGF-β1 for collagen induction).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests; report effect sizes and confidence intervals .

Q. What strategies are effective for conducting a systematic literature review on GHRP's biological activities?

  • Methodological Answer :

  • Search Strategy : Use PubMed, EMBASE, and Web of Science with keywords: "Glycyl-histidyl-arginyl-proline," "collagen-derived peptides," AND "wound healing," "anti-inflammatory," OR "ECM remodeling." Limit to peer-reviewed articles (2000–2025).
  • Bias Assessment : Apply the GRADE framework to evaluate evidence quality, prioritizing studies with robust experimental designs (e.g., randomized controlled trials for clinical data) .
  • Data Synthesis : Tabulate findings by study type (in vitro, in vivo, clinical), dosage, and outcomes (Table 1).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported GHRP bioactivity across studies?

  • Methodological Answer :

  • Source Analysis : Compare peptide purity (e.g., HPLC traces ), storage conditions (lyophilized vs. solution), and cell line variability.
  • Experimental Replication : Reproduce key studies using standardized protocols (e.g., NIH preclinical guidelines ).
  • Meta-Analysis : Pool data from ≥5 studies to assess heterogeneity via I² statistics; subgroup analyses by dosage or model system .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cells to isolate GHRP’s signaling pathways (e.g., integrin-mediated vs. growth factor crosstalk).

Q. What experimental designs are optimal for evaluating GHRP's pharmacokinetics and tissue-specific biodistribution?

  • Methodological Answer :

  • In Vivo Models : Administer radiolabeled GHRP (³H or ¹⁴C) to rodents via intravenous and topical routes.
  • Sampling : Collect plasma, urine, and tissues (skin, cartilage) at timed intervals (0.5–24 hrs).
  • Analytical Methods : Use scintillation counting for radioactivity and LC-MS/MS for intact peptide quantification.
  • Data Interpretation : Calculate pharmacokinetic parameters (Cₘₐₓ, t₁/₂, AUC) using non-compartmental analysis .

Q. How can researchers optimize GHRP synthesis to ensure reproducibility and scalability for preclinical studies?

  • Methodological Answer :

  • Solid-Phase Synthesis : Use Fmoc chemistry with HBTU activation; monitor coupling efficiency via Kaiser tests.
  • Purification : Apply reverse-phase HPLC with a C18 column; validate purity (>95%) and identity (MALDI-TOF MS).
  • Stability Testing : Assess peptide degradation under varying pH, temperature, and storage conditions (lyophilized vs. aqueous) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in GHRP studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal dose-response curves (variable slope) using tools like GraphPad Prism.
  • EC₅₀/IC₅₀ Calculation : Report 95% confidence intervals and compare via extra sum-of-squares F-test for significant differences between groups.
  • Outlier Handling : Predefine exclusion criteria (e.g., Grubbs’ test) to minimize bias .

Q. How should researchers address ethical and methodological limitations in GHRP-related human trials?

  • Methodological Answer :

  • Ethical Compliance : Obtain IRB approval (documenting protocol number and date) and informed consent, emphasizing risks/benefits of topical vs. systemic administration .
  • Limitations Mitigation :
  • Sample Size : Conduct power analyses to ensure adequate participant numbers.
  • Blinding : Use double-blind placebo-controlled designs to reduce observer bias.
  • Reporting : Adhere to CONSORT guidelines for clinical trials, detailing attrition and protocol deviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.